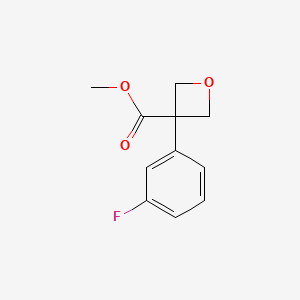

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl 3-(3-fluorophenyl)oxetane-3-carboxylate |

InChI |

InChI=1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |

InChI Key |

ZVURGPILZWDESG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(COC1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization of Diols or Dihalides

A widely cited method involves the base-induced cyclization of 3-(3-fluorophenyl)-3-(methoxycarbonyl)propane-1,3-diol or its dihalide analogs. For example, treatment of 1,3-dibromo-3-(3-fluorophenyl)propane with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at room temperature facilitates oxetane formation via intramolecular nucleophilic substitution.

Procedure :

-

Dissolve 1,3-dibromo-3-(3-fluorophenyl)propane (5.0 mmol) in anhydrous THF (40 mL).

-

Add KOtBu (15 mmol) portionwise under nitrogen.

-

Stir for 4 hours at 25°C, then quench with water.

-

Extract with diethyl ether, dry over MgSO₄, and concentrate.

-

Purify via silica gel chromatography (pentane:Et₂O = 80:1 → 40:1).

Acid-Catalyzed Cyclization

Alternative protocols employ Brønsted acids (e.g., p-toluenesulfonic acid) to cyclize hydroxy esters. For instance, heating 3-(3-fluorophenyl)-3-(methoxycarbonyl)-1-hydroxypropane in toluene under reflux for 12 hours yields the oxetane via dehydration.

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-TsOH | Toluene | 110 | 12 | 68 |

| H₂SO₄ | DCM | 40 | 24 | 45 |

| Amberlyst-15 | MeCN | 80 | 8 | 52 |

Ring-Expansion Approaches

Photochemical Oxidative Ring Expansion

Vinyl epoxides or cyclopropanes undergo [2+2] cycloaddition with arynes to form oxetanes. For this compound, this method utilizes 3-fluorophenyl-substituted vinyl epoxides and in situ-generated arynes.

Representative Protocol :

-

Generate aryne precursors (e.g., o-silyl aryl triflates) using CsF in acetonitrile.

-

React with 3-(3-fluorophenyl)vinyl epoxide at 50°C for 6 hours.

-

Isolate product via column chromatography (hexane:EtOAc = 9:1).

Yield : 56–68%.

Mechanistic Insight : The reaction proceeds through a strained intermediate, where the aryne inserts into the epoxide C-O bond, followed by ring expansion to form the oxetane.

Multi-Step Synthesis from Carboxylic Acid Precursors

Esterification-Cyclization Sequential Route

This two-step approach begins with 3-(3-fluorophenyl)oxetane-3-carboxylic acid, which is methylated using dimethyl sulfate (DMS) or methyl iodide:

-

Carboxylic Acid Synthesis :

-

React 3-fluorophenylmagnesium bromide with oxetane-3-carbonyl chloride in THF at −78°C.

-

Hydrolyze with HCl to yield 3-(3-fluorophenyl)oxetane-3-carboxylic acid.

-

-

Esterification :

-

Treat the acid with DMS and K₂CO₃ in acetone at 60°C for 4 hours.

-

Purify via recrystallization (methanol).

-

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Base-Mediated Cyclization | High regioselectivity | Requires anhydrous conditions | 65–72 |

| Acid-Catalyzed Cyclization | Mild conditions | Longer reaction times | 45–68 |

| Photochemical Ring Expansion | Atom economy | Specialized light sources | 56–68 |

| Multi-Step Synthesis | Scalability | Low overall yield | 50–58 |

Challenges and Optimization Strategies

Avoiding Ring-Opening Side Reactions

The oxetane ring is prone to nucleophilic attack, particularly under acidic or high-temperature conditions. Strategies to mitigate this include:

Enhancing Fluorophenyl Group Incorporation

Direct introduction of the 3-fluorophenyl group via Suzuki-Miyaura coupling has been explored but requires pre-functionalized oxetane intermediates. Alternatively, starting with fluorophenyl Grignard reagents simplifies the synthesis but limits substrate scope .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-(3-fluorophenyl)oxetane-3-carboxylic acid.

Reduction: Formation of 3-(3-fluorophenyl)oxetane-3-methanol.

Substitution: Formation of 3-(3-aminophenyl)oxetane-3-carboxylate.

Scientific Research Applications

1. Chemistry:

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the development of complex organic molecules and pharmaceuticals due to its unique structural features that enhance reactivity and selectivity in chemical reactions.

2. Biology:

Research indicates that this compound exhibits potential bioactivity, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound can inhibit cellular proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

3. Medicine:

The compound is being explored for its role in drug development. Its fluorinated structure enhances lipophilicity, which may improve drug bioavailability and tissue penetration. For instance, studies have demonstrated that compounds with similar structures effectively target specific proteins involved in cancer progression .

4. Industry:

In industrial applications, this compound is used in the production of specialty chemicals with unique properties. Its versatility makes it suitable for various applications in materials science and chemical manufacturing.

Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer (MCF-7) and leukemia (CEM) cells, with IC values demonstrating potent activity .

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 3-(4-bromophenyl)oxetane-3-carboxylate

- Molecular Formula : C11H11BrO3 (MW: 271.11) .

- Key Differences : Replacing fluorine with bromine increases molecular weight and introduces a heavier halogen. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and electronic properties, reducing metabolic stability but enhancing hydrophobic interactions in target binding .

3-(3-Bromophenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C10H9BrO3 (MW: 257.09) .

- Key Differences : The absence of the methyl ester group (free carboxylic acid) increases polarity, reducing cell membrane permeability. This makes the compound less suitable for central nervous system (CNS) targeting but more amenable to salt formation for improved solubility .

Modifications to the Oxetane Side Chain

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate

- Molecular Formula : C6H10O4 (MW: 146.14) .

- Key Differences : The hydroxymethyl group introduces hydrogen-bonding capacity, enhancing water solubility. This derivative is a versatile intermediate for further functionalization, such as oxidation to carboxylic acids or conjugation via esterification .

Methyl 3-(bromomethyl)oxetane-3-carboxylate

- Molecular Formula : C6H9BrO3 (MW: 209.04) .

- Key Differences : The bromomethyl group serves as a reactive handle for nucleophilic substitution (e.g., Suzuki coupling or amination). This reactivity is absent in the fluorophenyl derivative, making the brominated analog more suitable for late-stage diversification in synthesis .

Amino-Functionalized Analogs

Methyl 3-(aminomethyl)oxetane-3-carboxylate

Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Water Solubility | Reactivity Highlights |

|---|---|---|---|---|

| Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate | 196.18 | ~1.8 (estimated) | Moderate | Stable to hydrolysis; bioisostere potential |

| Methyl 3-(4-bromophenyl)oxetane-3-carboxylate | 271.11 | ~2.5 | Low | Prone to debromination under radical conditions |

| Methyl 3-(hydroxymethyl)oxetane-3-carboxylate | 146.14 | ~0.3 | High | Oxidizable to dicarboxylic acid |

| Methyl 3-(bromomethyl)oxetane-3-carboxylate | 209.04 | ~1.1 | Moderate | SN2 reactions with amines/thiols |

<sup>*</sup>logP values estimated using fragment-based methods.

Biological Activity

Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an oxetane ring, which is a four-membered cyclic ether. The presence of a methyl ester group and a fluorophenyl substituent contributes to its distinct chemical properties. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The oxetane ring enhances the compound's reactivity and biological activity due to its steric and electronic characteristics.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids. The fluorophenyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes and enhancing bioavailability .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that this compound may possess similar properties, potentially acting as an anticancer agent by disrupting cellular processes in tumor cells.

- Antimicrobial Properties : Investigations into the antimicrobial effects of oxetane derivatives have indicated potential applications in treating bacterial infections. The unique structure of this compound may enhance its effectiveness against various pathogens .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer properties of oxetane derivatives found that this compound showed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis in treated cells. These findings suggest a potential role for this compound in developing novel anticancer therapies .

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-phenyl-oxetane-3-carboxylate | Oxetane | Lacks fluorine substitution, resulting in different reactivity |

| Methyl 4-(trifluoromethyl)phenyl oxetane | Oxetane | Contains trifluoromethyl group enhancing lipophilicity |

| Methyl 2-(4-fluorophenyl)oxirane-2-carboxylate | Oxirane | Different ring structure with similar functionalities |

The fluorine substitution on the phenyl group in this compound may significantly influence both its physical properties and biological interactions compared to these related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.